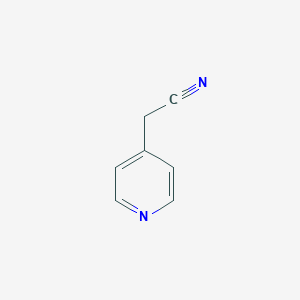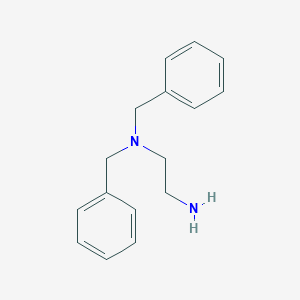
N1,N1-Dibenzylethane-1,2-diamine
Vue d'ensemble
Description
N1,N1-Dibenzylethane-1,2-diamine: is an organic compound with the molecular formula C16H20N2 . It is a diamine, meaning it contains two amine groups. This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of ethylenediamine. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
Chemistry:
Catalysis: N1,N1-Dibenzylethane-1,2-diamine is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceutical Intermediate: this compound is used as an intermediate in the synthesis of cephalosporin and penicillin antibiotics.
Industry:
Safety and Hazards
N,N’-Dibenzylethylenediamine is harmful if swallowed . It is corrosive to the eyes and may cause severe damage including blindness. Skin contact may result in redness, pain, inflammation, itching, scaling .
Relevant Papers There are several papers related to N,N’-Dibenzylethylenediamine. For example, a paper published in 1951 discussed the preparation and properties of N,N’-dibenzylethylenediamine penicillin . Another paper discussed the treatment of late syphilis with 2.4 million units benzathine penicillin G (BPG) and the tolerance of single versus divided doses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The preparation of N1,N1-Dibenzylethane-1,2-diamine typically involves the condensation of benzaldehyde with ethylenediamine in the presence of glacial acetic acid. This reaction forms N,N-Dibenzylidene ethylenediamine as an intermediate.
Catalytic Hydrogenation: The intermediate N,N-Dibenzylidene ethylenediamine is then subjected to catalytic hydrogenation using a catalyst such as palladium on carbon.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N1,N1-Dibenzylethane-1,2-diamine can undergo oxidation reactions, where the amine groups are oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: this compound can participate in substitution reactions, where the benzyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride are used for reduction reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethylenediamine derivatives.
Mécanisme D'action
Chelation: N1,N1-Dibenzylethane-1,2-diamine acts as a chelating agent, forming coordination bonds with metal ions. This chelation enhances the reactivity of metal ions in various chemical reactions, making the compound an effective catalyst .
Molecular Targets and Pathways: The compound interacts with metal ions, forming stable complexes that can participate in catalytic cycles. These complexes can facilitate reactions such as cross-coupling and polymerization.
Comparaison Avec Des Composés Similaires
N,N-Diphenylethylenediamine: Similar structure but with phenyl groups instead of benzyl groups.
N-Benzylethylenediamine: Contains only one benzyl group attached to the nitrogen atom.
Dibenzylamine: Lacks the ethylenediamine backbone, consisting of two benzyl groups attached to a single nitrogen atom.
Uniqueness: N1,N1-Dibenzylethane-1,2-diamine is unique due to its ability to form stable metal complexes and its versatility as a ligand in coordination chemistry. Its dual benzyl groups provide steric hindrance, enhancing its selectivity in catalytic reactions.
Propriétés
IUPAC Name |
N',N'-dibenzylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTNHJDHMQSOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

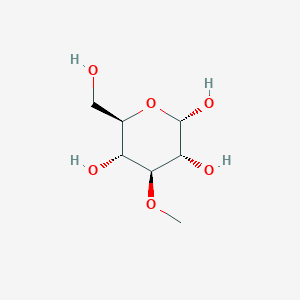
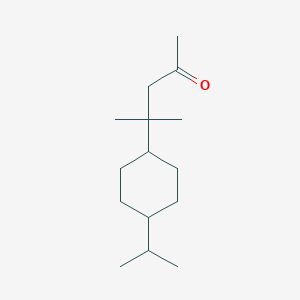
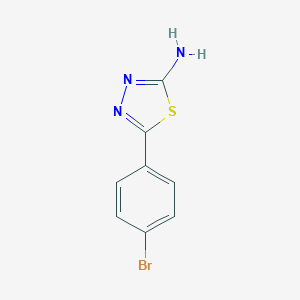
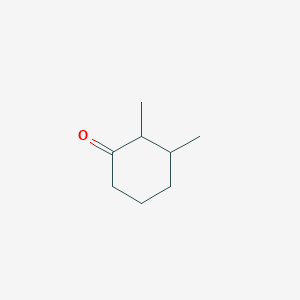
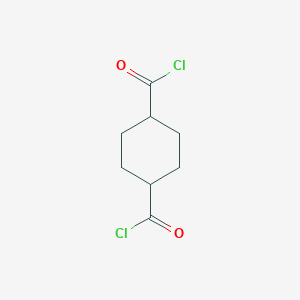

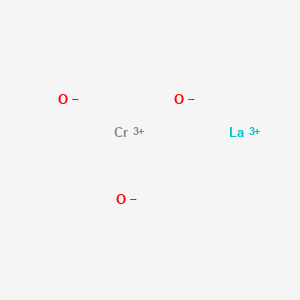
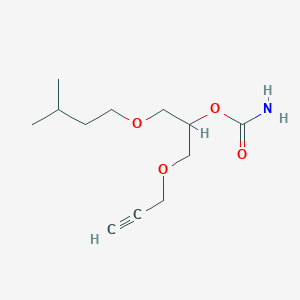
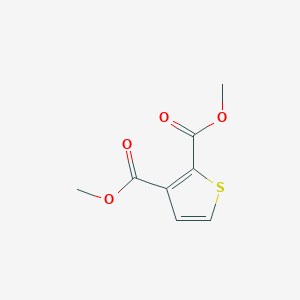
![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)


